molecular formula C7H13BF3KO B13486146 Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide

Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide

Cat. No.: B13486146
M. Wt: 220.08 g/mol
InChI Key: ZHAMTKQGVHFKRC-UHFFFAOYSA-N
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Description

Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide is a chemical compound with the molecular formula C6H9BF3OK.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide typically involves the reaction of a boron-containing precursor with potassium fluoride and a suitable organic substrate. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron-containing compounds. These products have significant applications in organic synthesis and materials science .

Scientific Research Applications

Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide involves its ability to form stable complexes with various molecular targets. The trifluoroborate group can interact with nucleophiles, such as hydroxyl or amino groups, to form stable boron-oxygen or boron-nitrogen bonds. These interactions are crucial for its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[(4-methoxyphenyl)methyl]boranuide
  • Potassium trifluoro[(4-methylphenyl)methyl]boranuide
  • Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide

Uniqueness

Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of the oxan-4-yl group enhances its stability and solubility in various solvents, making it a versatile reagent in organic synthesis and other applications .

Properties

Molecular Formula

C7H13BF3KO

Molecular Weight

220.08 g/mol

IUPAC Name

potassium;trifluoro-[(4-methyloxan-4-yl)methyl]boranuide

InChI

InChI=1S/C7H13BF3O.K/c1-7(6-8(9,10)11)2-4-12-5-3-7;/h2-6H2,1H3;/q-1;+1

InChI Key

ZHAMTKQGVHFKRC-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCOCC1)C)(F)(F)F.[K+]

Origin of Product

United States

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